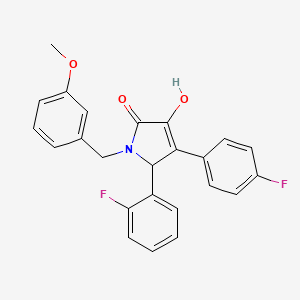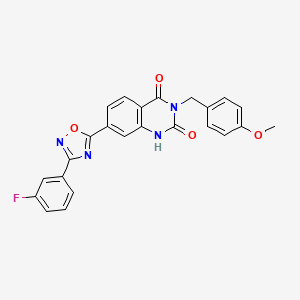![molecular formula C24H16ClFN4O3 B11275755 2-(2-(3-chlorophenyl)-2-oxoethyl)-4-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B11275755.png)
2-(2-(3-chlorophenyl)-2-oxoethyl)-4-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3-chlorophenyl)-2-oxoethyl]-4-[(4-fluorophenyl)methyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline ring, with additional substituents such as a chlorophenyl group and a fluorophenylmethyl group. These structural features contribute to its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-chlorophenyl)-2-oxoethyl]-4-[(4-fluorophenyl)methyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the triazole and quinazoline precursors, followed by their fusion under specific conditions. Common reagents used in these reactions include chlorinated solvents, strong bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-chlorophenyl)-2-oxoethyl]-4-[(4-fluorophenyl)methyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
2-[2-(3-chlorophenyl)-2-oxoethyl]-4-[(4-fluorophenyl)methyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione has a wide range of scientific research applications, including:
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules, contributing to the development of new materials and catalysts.
Biology: Its unique structure allows for interactions with various biological targets, making it a potential candidate for studying enzyme inhibition and receptor binding.
Medicine: The compound’s potential pharmacological activities, such as anti-inflammatory, anticancer, and antimicrobial properties, are of interest for drug discovery and development.
Industry: The compound can be used in the formulation of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(3-chlorophenyl)-2-oxoethyl]-4-[(4-fluorophenyl)methyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions can provide insights into its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(3-chlorophenyl)-2-oxoethyl]-4-[(4-chlorophenyl)methyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione
- 2-[2-(3-fluorophenyl)-2-oxoethyl]-4-[(4-fluorophenyl)methyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione
Uniqueness
The uniqueness of 2-[2-(3-chlorophenyl)-2-oxoethyl]-4-[(4-fluorophenyl)methyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione lies in its specific substituents and their positions on the triazoloquinazoline scaffold. These structural features contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C24H16ClFN4O3 |
|---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
2-[2-(3-chlorophenyl)-2-oxoethyl]-4-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione |
InChI |
InChI=1S/C24H16ClFN4O3/c25-17-5-3-4-16(12-17)21(31)14-29-24(33)30-20-7-2-1-6-19(20)22(32)28(23(30)27-29)13-15-8-10-18(26)11-9-15/h1-12H,13-14H2 |
InChI Key |
WCJZHNVAEHVZRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)C4=CC(=CC=C4)Cl)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(5-bromothiophen-2-yl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B11275681.png)
![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(3-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B11275696.png)


![N-(1,3-benzodioxol-5-ylmethyl)-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11275713.png)
![N-allyl-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B11275717.png)

![ethyl 2-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B11275737.png)
![N-(3-methoxypropyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B11275740.png)
![N-[(2-methylphenyl)methyl]-3-[(6-phenylpyridazin-3-yl)amino]benzamide](/img/structure/B11275742.png)
![N-(2-chlorobenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11275757.png)


